N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is a compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a mercapto group, and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide typically involves the reaction of 5-mercapto-4-tosyl-4H-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tosyl group can be reduced to a corresponding thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding thiols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In the context of its anticancer properties, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylbenzenesulfonamide
- 4-(((3-Mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino)methyl)-1,3-benzenediol
Uniqueness
N-((5-Mercapto-4-tosyl-4H-1,2,4-triazol-3-yl)methyl)methanesulfonamide is unique due to the presence of both a tosyl group and a mercapto group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N4O4S3 |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-[[4-(4-methylphenyl)sulfonyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C11H14N4O4S3/c1-8-3-5-9(6-4-8)22(18,19)15-10(13-14-11(15)20)7-12-21(2,16)17/h3-6,12H,7H2,1-2H3,(H,14,20) |
InChI Key |
YHHCEUMIOLUDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=NNC2=S)CNS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.